

Cyclobutyl Phenyl Ketone (C₁₁H₁₂O): A Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: *Cyclobutyl phenyl ketone*

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Abstract: This document provides a comprehensive technical overview of **cyclobutyl phenyl ketone** (benzoylcyclobutane), a versatile ketone intermediate with significant applications in organic synthesis and medicinal chemistry. It details the compound's physicochemical properties, spectroscopic signature, synthesis protocols, and key chemical transformations. A primary focus is placed on its utility in modern synthetic methodologies, particularly the Norrish-Yang cyclization, to generate valuable scaffolds for drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction

Cyclobutyl phenyl ketone (CAS No: 5407-98-7) is an aromatic ketone featuring a phenyl group and a cyclobutyl moiety attached to a carbonyl carbon.[1][2] Its molecular formula is C₁₁H₁₂O, with a molecular weight of 160.21 g/mol .[1] The presence of the strained four-membered ring and the reactive keto group makes it a valuable building block for constructing complex molecular architectures. In recent years, **cyclobutyl phenyl ketone** has gained prominence as a precursor for the synthesis of 1,3-difunctionalized cyclobutanes, which are increasingly recognized as important bioisosteres for aromatic rings in drug candidates, often conferring improved pharmacological properties.[3][4] This guide details the essential technical data and experimental procedures related to this compound.

Physicochemical Properties

The physical and chemical properties of **cyclobutyl phenyl ketone** are summarized in the table below. The compound is typically a colorless to pale yellow liquid at room temperature.

| Property | Value | Citation(s) |
|---------------------------------------|-----------------------------------|---|
| Molecular Formula | C ₁₁ H ₁₂ O | [1] [5] |
| Molecular Weight | 160.21 g/mol | [2] |
| CAS Number | 5407-98-7 | [1] [2] |
| IUPAC Name | cyclobutyl(phenyl)methanone | [1] [5] |
| Synonyms | Benzoylcyclobutane | [1] [5] |
| Boiling Point | 114-118 °C at 7 mmHg | [2] |
| Density | 1.05 g/mL at 25 °C | [2] |
| Refractive Index (n ²⁰ /D) | 1.547 | [2] |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for **cyclobutyl phenyl ketone**.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted values are based on standard chemical shift ranges for similar functional groups.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ , ppm) | Protons | Multiplicity | Coupling Constant (J, Hz) | Notes |
|-------------------------------------|---------|--------------|---------------------------------|---|
| ~ 7.95 - 7.90 | 2H | Multiplet | - | Protons ortho to the carbonyl group on the phenyl ring. |
| ~ 7.55 - 7.40 | 3H | Multiplet | - | Protons meta and para to the carbonyl on the phenyl ring. |
| ~ 3.85 | 1H | Quintet | ~ 8.5 | Methine proton (α -CH) on the cyclobutane ring. |
| ~ 2.40 - 2.25 | 4H | Multiplet | - | Methylene protons (β -CH ₂) on the cyclobutane ring. |
| ~ 2.05 - 1.90 | 2H | Multiplet | - | Methylene protons (γ -CH ₂) on the cyclobutane ring. |

Table 3: ^{13}C NMR Spectroscopic Data

| Chemical Shift (δ , ppm) | Carbon Assignment | Notes |
|----------------------------------|-------------------|---|
| ~ 200.0 | C=O | Ketone carbonyl carbon. |
| ~ 137.0 | C (quaternary) | Phenyl carbon attached to the carbonyl. |
| ~ 132.8 | CH | Para-carbon of the phenyl ring. |
| ~ 128.5 | CH | Meta-carbons of the phenyl ring. |
| ~ 128.0 | CH | Ortho-carbons of the phenyl ring. |
| ~ 42.0 | CH | Methine carbon (α -C) of the cyclobutane. |
| ~ 25.5 | CH ₂ | Methylene carbons (β -C) of the cyclobutane. |
| ~ 18.0 | CH ₂ | Methylene carbon (γ -C) of the cyclobutane. |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

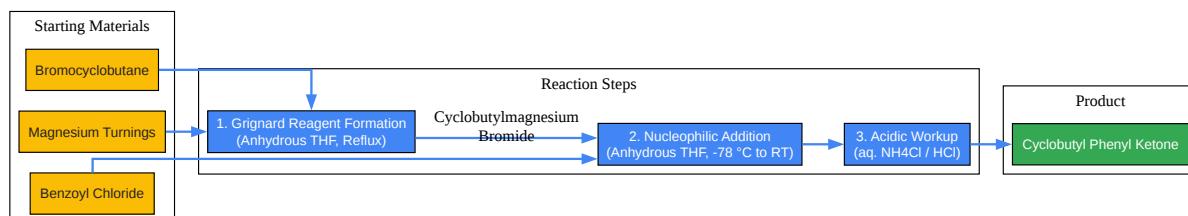
Table 4: IR and MS Data

| Technique | Key Peaks / Fragments | Notes | Citation(s) |
|----------------|---|--|-------------|
| IR (Neat Film) | ~ 3060 cm ⁻¹ (C-H, aromatic) ~ 2980 cm ⁻¹ (C-H, aliphatic) ~ 1680 cm ⁻¹ (C=O, ketone) ~ 1600, 1450 cm ⁻¹ (C=C, aromatic) | The strong absorption at ~1680 cm ⁻¹ is characteristic of an aryl ketone conjugated with the phenyl ring. | [1][8] |
| MS (EI, 70 eV) | m/z 105 (100%) m/z 77 (~50%) m/z 51 (~25%) | The base peak at m/z 105 corresponds to the stable benzoyl cation [C ₆ H ₅ CO] ⁺ . The fragment at m/z 77 corresponds to the phenyl cation [C ₆ H ₅] ⁺ . | [1][5] |

Synthesis and Experimental Protocols

Cyclobutyl phenyl ketone can be efficiently synthesized via the Grignard reaction, where cyclobutylmagnesium bromide is reacted with benzoyl chloride.

Synthesis Workflow



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Caption: General workflow for the synthesis of **cyclobutyl phenyl ketone**.

Experimental Protocol: Synthesis

- Grignard Reagent Preparation:
 - Under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel.
 - Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
 - Dissolve bromocyclobutane (1.0 eq.) in anhydrous THF and add it to the addition funnel.
 - Add a small portion of the bromocyclobutane solution to the magnesium suspension. Gentle heating or the addition of an iodine crystal may be required to initiate the reaction.
 - Once the reaction begins (as evidenced by bubbling and heat), add the remaining bromocyclobutane solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.
- Acylation:
 - Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
 - Dissolve benzoyl chloride (1.0 eq.) in anhydrous THF and add it dropwise to the cold Grignard solution with vigorous stirring.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
- Workup and Purification:
 - Cool the reaction mixture in an ice bath and quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

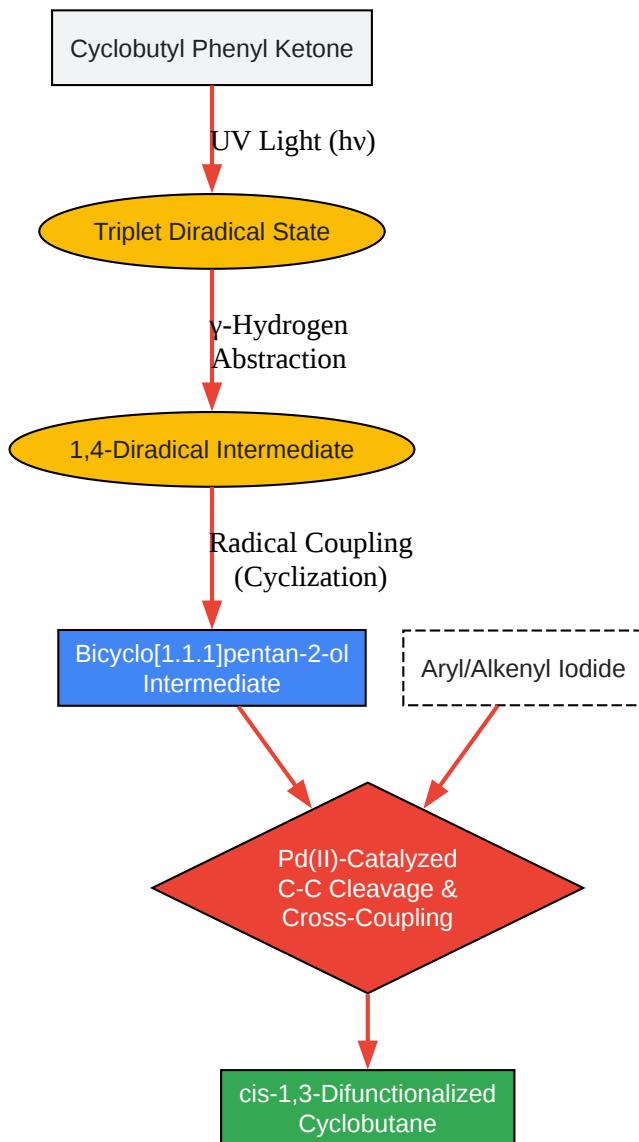
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product via vacuum distillation or column chromatography on silica gel to yield pure **cyclobutyl phenyl ketone**.

Key Reactions and Applications in Drug Development

The primary synthetic utility of **cyclobutyl phenyl ketone** in modern chemistry is its role as a substrate for the Norrish-Yang cyclization. This photochemical reaction provides access to highly strained bicyclo[1.1.1]pentan-2-ol intermediates, which are precursors to medicinally relevant cis-1,3-difunctionalized cyclobutanes.^{[3][9]}

Norrish-Yang Cyclization and C-C Functionalization Pathway

The Norrish-Yang reaction is an intramolecular photochemical process.^[10] Upon UV irradiation, the ketone is excited to a triplet diradical state. This is followed by an intramolecular 1,5-hydrogen atom transfer from a γ -carbon of the cyclobutyl ring to the oxygen atom of the carbonyl, generating a 1,4-diradical intermediate. Subsequent radical-radical coupling (cyclization) yields the bicyclo[1.1.1]pentan-2-ol product.^{[11][12]} This intermediate can then undergo a palladium-catalyzed C-C bond cleavage and cross-coupling with various partners (e.g., aryl iodides) to stereospecifically install a functional group at the γ -position.^{[3][9]}



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Caption: Pathway from **cyclobutyl phenyl ketone** to **cis-1,3-difunctionalized cyclobutanes**.

Experimental Protocol: Norrish-Yang Cyclization

This is a representative protocol based on published procedures.^[9] Optimization may be required.

- Reaction Setup:
 - Dissolve **cyclobutyl phenyl ketone** (1.0 eq.) in a suitable solvent (e.g., benzene or acetonitrile) in a quartz reaction vessel. The concentration is typically low (e.g., 0.05 M) to

minimize intermolecular reactions.

- De-gas the solution by bubbling N₂ or Ar through it for 15-20 minutes to remove oxygen, which can quench the triplet state.
- Seal the vessel and place it in a photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 450W Hanovia lamp) and a Pyrex filter (to cut off wavelengths < 290 nm).
- Irradiation:
 - Irradiate the solution with constant stirring. The reaction progress can be monitored by TLC or GC-MS.
 - Continue irradiation until the starting material is consumed or optimal conversion is reached (typically 12-24 hours).
- Workup and Purification:
 - After the reaction is complete, remove the solvent under reduced pressure.
 - Purify the resulting crude product, 2-phenylbicyclo[1.1.1]pentan-2-ol, by column chromatography on silica gel.

Protocols for Spectroscopic Analysis

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a suitable NMR spectrometer (e.g., 300 MHz or higher). Use a standard single-pulse sequence for ¹H and a proton-decoupled sequence for ¹³C.

Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample, place one drop onto the surface of a KBr or NaCl salt plate. Place a second plate on top to create a thin liquid film.
- Acquisition: Mount the plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically from 4000 cm^{-1} to 400 cm^{-1} . A background spectrum of the empty plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the ion source of a mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet.
- Ionization: Bombard the sample with a beam of electrons (typically at 70 eV for Electron Ionization).
- Analysis: The resulting positively charged fragments are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio, and their relative abundance is recorded.

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